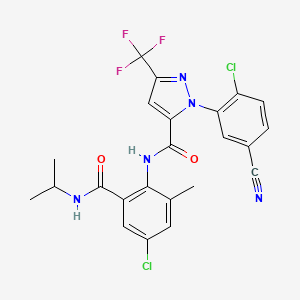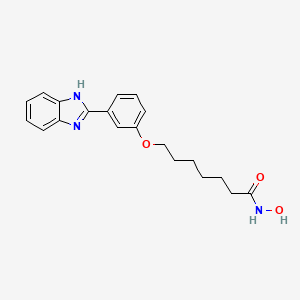
Macrophin-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Macrophin-d6 is an isotope-labeled analog of macrophin, a compound isolated from the endophytic fungus Phoma macrostoma . Macrophin is known for its cytotoxic potential and has shown significant activity against various cancer cell lines . The isotope labeling in this compound allows for more precise tracking and analysis in scientific research.
Preparation Methods
Macrophin is typically isolated from the endophytic fungus Phoma macrostoma, which inhabits the inner tissue of the medicinal plant Glycyrrhiza glabra Linn . The isolation process involves extracting the metabolites from the fungus and then purifying them using various chromatographic techniques . The isotope-labeled analog, macrophin-d6, is synthesized by incorporating deuterium atoms into the macrophin molecule . This process involves specific synthetic routes and reaction conditions to ensure the incorporation of deuterium without altering the biological activity of the compound.
Chemical Reactions Analysis
Macrophin-d6, like its parent compound macrophin, undergoes various chemical reactions. These include:
Oxidation: Macrophin can be oxidized to form different derivatives, which may have varying biological activities.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acylating agents like acetic anhydride . The major products formed from these reactions are various analogs of macrophin, each with unique biological activities .
Scientific Research Applications
Macrophin-d6 has several scientific research applications, including:
Mechanism of Action
The mechanism of action of macrophin-d6 involves its interaction with cellular targets, leading to cytotoxic effects. Macrophin has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cellular processes . The molecular targets and pathways involved include the inhibition of mitogen-induced proliferation of mouse spleen lymphocytes .
Comparison with Similar Compounds
Macrophin-d6 can be compared with other cytotoxic compounds isolated from Phoma species, such as:
Rosellisin: Another metabolite from Phoma macrostoma with cytotoxic properties.
Cytochalasins: A group of compounds known for their cytotoxic and antitumor activities.
Phomenon: A bioactive compound with antimicrobial and anticancer properties.
This compound is unique due to its isotope labeling, which allows for more precise tracking and analysis in research applications .
Properties
Molecular Formula |
C17H20O8 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
[5-(hydroxymethyl)-4-methoxy-6-[(E)-3-methoxy-3-oxoprop-1-enyl]-2-oxopyran-3-yl]methyl 4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enoate |
InChI |
InChI=1S/C17H20O8/c1-10(2)7-15(20)24-9-12-16(23-4)11(8-18)13(25-17(12)21)5-6-14(19)22-3/h5-7,18H,8-9H2,1-4H3/b6-5+/i1D3,2D3 |
InChI Key |
YVTIJGPTRUSDKT-MPLSCHIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=CC(=O)OCC1=C(C(=C(OC1=O)/C=C/C(=O)OC)CO)OC)C([2H])([2H])[2H] |
Canonical SMILES |
CC(=CC(=O)OCC1=C(C(=C(OC1=O)C=CC(=O)OC)CO)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N](/img/structure/B12419096.png)
![tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate](/img/structure/B12419100.png)


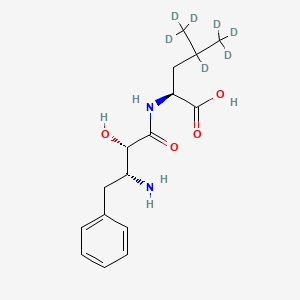
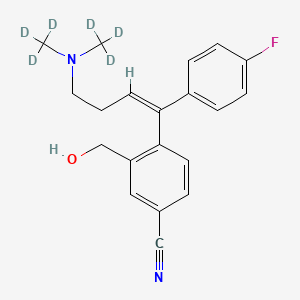
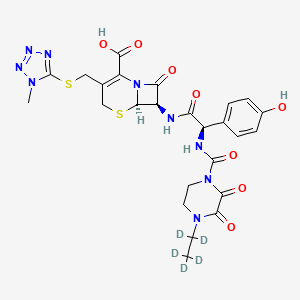
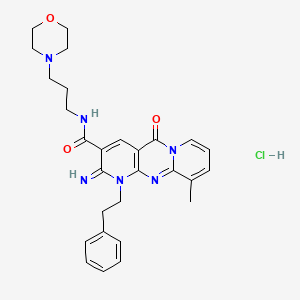
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12419148.png)
